molecular formula C11H10N4S B185272 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile CAS No. 59334-11-1

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile

Cat. No. B185272
CAS RN: 59334-11-1
M. Wt: 230.29 g/mol
InChI Key: IIOQJYJHSDCILE-UHFFFAOYSA-N
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Description

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is a unique chemical compound. It has an empirical formula of C5H6N4S and a molecular weight of 154.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 5-aminopyrazoles has been reported in various studies . For instance, Hassan and co-workers reported the synthesis of pyrazole-oxindole hybrid systems by the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another study reported a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is represented by the SMILES string CSc1n[nH]c(N)c1C#N .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile have been studied in various contexts . For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1h-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile include an empirical formula of C5H6N4S and a molecular weight of 154.19 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in the synthesis of previously unknown derivatives through reactions with other chemical entities. For example, Lipin et al. (2020) describe the synthesis of 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles via reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine. This synthesis path is notable for expanding the chemical library of pyrazole derivatives with potential applications in pharmaceutical and material sciences (Lipin, Ershov, Fedoseev, & Mikhailov, 2020).

Corrosion Inhibition and Material Science

Another significant application involves the compound's role in corrosion inhibition. Abdel Hameed et al. (2020) investigated its precursor role in preparing derivatives that demonstrated corrosion inhibition on C-Steel surfaces in acidic environments. This study highlights the compound's potential in developing new materials for protecting industrial infrastructure against corrosion (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, a novel synthesis route employing this compound has been developed. Poonam and Singh (2019) described a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method emphasizes the importance of environmentally friendly reactions in organic synthesis (Poonam & Singh, 2019).

Molecular Interaction Studies

Research has also been directed towards understanding the molecular interactions and electronic properties of pyrazole derivatives. A study focused on identifying the interactions between the compound and fullerene molecules, demonstrating its potential in enhancing spectral properties for various applications in nanotechnology and materials science. This indicates the compound's role in the development of novel materials with improved electronic and optical properties (Study of the Electronic Properties, 2022).

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOQJYJHSDCILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353099
Record name 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile

CAS RN

59334-11-1
Record name 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprised of 17.0 g (100 mmol) of bis (methylthio)methylenepropanedinitrile, 10.8 g (100mmol) of phenylhydrazine and 80 ml of ethanol was heated under reflux for 2 hours. The solvent was removed through distillation, and 20 ml of ethanol was added to the residue, which was thus crystallized. The resulting crystals were taken out by means of filtration under suction to give 20.9 g (9.1 mmol) of the entitled product as colorless, needle-like crystals having a melting point of from 136° to 137° C. The yield was 91%.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
91%

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